N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a bromophenyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and bromophenyl intermediates, followed by their coupling with the isoindole derivative. One common method involves the Suzuki cross-coupling reaction, where arylboronic acids are coupled with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of protein-ligand interactions and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism by which N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound featuring a bromophenyl group, synthesized via Suzuki cross-coupling.
4-Bromophenylacetic acid: A simpler bromophenyl derivative used in various chemical reactions.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of structural elements, which confer specific chemical and physical properties
Properties
Molecular Formula |
C27H17BrN2O3 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C27H17BrN2O3/c28-19-11-13-20(14-12-19)30-26(32)22-15-10-18(16-23(22)27(30)33)25(31)29-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-16H,(H,29,31) |
InChI Key |
XBCDMLIZJIWROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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